LNA-5MeU Confers ~1.5-4°C Higher Duplex Tm per Modification Compared to DNA and 2'-OMe
Incorporation of LNA-5MeU monomers into an 18mer DNA oligonucleotide increases its melting temperature (Tm) by 1.5-4°C per LNA modification, depending on the position of the modified residue. In contrast, a 2'-O-methyl (2'-OMe) nucleotide increases the Tm by less than 1°C per modification, while the Tm of a phosphorothioate (PS) modified oligonucleotide is reduced compared to unmodified DNA [1].
| Evidence Dimension | Change in melting temperature (ΔTm) per modification |
|---|---|
| Target Compound Data | +1.5 to +4.0 °C per LNA-5MeU |
| Comparator Or Baseline | DNA baseline; 2'-OMe: < +1.0 °C per modification; Phosphorothioate (PS): ΔTm < 0 |
| Quantified Difference | LNA increases Tm by 0.5-3.5+ °C more than 2'-OMe per modification, and >1.5 °C more than PS. |
| Conditions | 18mer DNA oligonucleotide duplex melting experiments. |
Why This Matters
This enables the design of shorter, more specific probes and antisense oligonucleotides with higher binding affinity, a critical factor for applications requiring high stringency, such as SNP discrimination or targeting AT-rich regions.
- [1] Kurreck J, Wyszko E, Gillen C, Erdmann VA. Design of antisense oligonucleotides stabilized by locked nucleic acids. Nucleic Acids Res. 2002;30(9):1911-8. View Source
